![molecular formula C15H13Cl2NOS B5692540 N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B5692540.png)
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chlorophenyl groups and a sulfanyl linkage, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzyl chloride in the presence of a base to form the intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions may include:
Temperature: Moderate temperatures (50-80°C)
Solvent: Common solvents like ethanol or acetone
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include:
Continuous flow reactors: for better control of reaction conditions
Purification techniques: such as recrystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl groups can be reduced to phenyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Phenyl derivatives
Substitution products: Various substituted acetamides
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: may have applications in various fields:
Chemistry: As an intermediate in organic synthesis
Biology: Potential use in studying enzyme interactions
Medicine: Possible pharmaceutical applications due to its structural similarity to known bioactive compounds
Industry: Use in the production of specialty chemicals
Wirkmechanismus
The mechanism by which N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity
Interacting with receptors: Modulating receptor function
Pathway involvement: Affecting signaling pathways related to its biological activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: can be compared to other acetamides with similar structures, such as:
Uniqueness
- The presence of both 4-chlorophenyl and 2-chlorophenyl groups, along with the sulfanyl linkage, may impart unique chemical reactivity and biological activity compared to other acetamides.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-5-7-13(8-6-12)18-15(19)10-20-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVJKNFFJQJJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
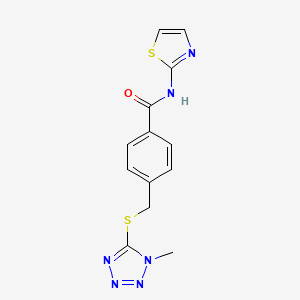

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5692467.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5692474.png)
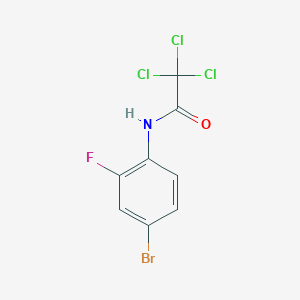
![Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B5692486.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
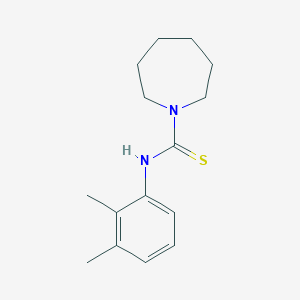

![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)
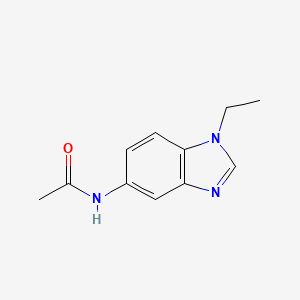
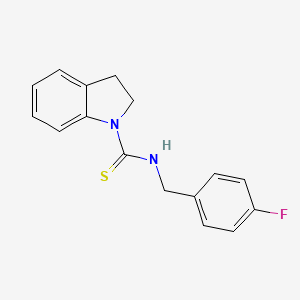
![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)
